2-(4-Boc-1-piperazinyl)benzamidoxime
Description
Properties
Molecular Formula |
C16H24N4O3 |
|---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
tert-butyl 4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-7-5-4-6-12(13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18) |
InChI Key |
BXXGLAKGJLLFHZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Formation of Benzamidoxime Derivatives
Condensation of piperidone derivatives with benzamidoxime is a common route to benzamidoxime-containing heterocycles. For example, the condensation of 4-piperidone derivatives with benzamidoxime in the presence of p-toluenesulfonic acid (TsOH) yields benzamidoxime-functionalized piperidines.
The general reaction scheme involves:
- Mixing the piperidone derivative with benzamidoxime.
- Acid catalysis (e.g., TsOH) to promote condensation.
- Subsequent treatment with bases (e.g., barium hydroxide) to stabilize the product.
This approach can be adapted for piperazine rings protected with Boc groups, enabling the formation of 2-(4-Boc-1-piperazinyl)benzamidoxime.
Protection and Deprotection Strategies
Protection of the piperazine nitrogen with Boc is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate or triethylamine, often in methanol or dichloromethane solvent. Deprotection, if needed, is performed under acidic conditions.
Alternative Synthetic Routes and Coupling Reactions
Literature reports the use of Suzuki–Miyaura coupling and nucleophilic substitution reactions to introduce piperazine and benzamidoxime moieties on aromatic rings. For instance, Boc-protected piperazines can be coupled with aryl boronic acids to form biaryl piperazine derivatives, which can then be further functionalized to benzamidoximes.
Data Table Summarizing Preparation Methods
| Method Step | Reagents/Conditions | Product/Intermediate | Remarks |
|---|---|---|---|
| 4-piperidone synthesis | 4-piperidone hydrochloride hydrate, NH3, toluene | 4-piperidone | Extraction and drying steps crucial |
| Reduction to 4-hydroxy piperidine | NaBH4 in methanol, reflux | 4-hydroxy piperidine | Controlled addition of NaBH4 at 25-30 °C |
| Boc protection | Di-tert-butyl dicarbonate, K2CO3, reflux in methanol | N-Boc-4-hydroxy piperidine | High purity and yield |
| Condensation with benzamidoxime | Benzamidoxime, p-toluenesulfonic acid catalyst | Benzamidoxime-substituted piperazine | Acid catalysis, followed by base treatment |
| Coupling reactions | Suzuki–Miyaura coupling, nucleophilic substitution | Functionalized piperazine derivatives | Enables diversity in substitution |
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-1-piperazinyl)benzamidoxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Scientific Research Applications
2-(4-Boc-1-piperazinyl)benzamidoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Boc-1-piperazinyl)benzamidoxime is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Benzothiazole-Based Boc-Piperazinyl Derivatives
Compounds such as 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) and 4-(6-(Phenylcarbamoyl)benzo[d]thiazol-2-yl)-1-Boc-piperazine (4a) share the Boc-piperazinyl motif but replace the benzamidoxime group with a benzothiazole ring. Key differences include:
- Reactivity : The carboxylic acid group in compound 3 confers higher polarity and acidity (pKa ~4-5) compared to the neutral amidoxime group in 2-(4-Boc-1-piperazinyl)benzamidoxime. This influences solubility in aqueous media (e.g., compound 3 has lower solubility in organic solvents) .
| Property | 2-(4-Boc-1-piperazinyl)benzamidoxime | Benzothiazole Derivative (3) |
|---|---|---|
| Molecular Weight | 320.39 g/mol | 403.45 g/mol |
| Functional Groups | Amidoxime, Boc-piperazine | Carboxylic acid, Boc-piperazine |
| Solubility (Organic) | High | Moderate |
| Biological Target | PD-L1 (hypothetical) | Hsp90 C-terminal domain |
Unsubstituted Benzamidoxime Derivatives
Plain benzamidoxime lacks the Boc-piperazinyl group, leading to distinct properties:
- Catalytic Activity : Benzamidoxime catalyzes crotylation reactions with aldehydes (e.g., 80% yield in CH₂Cl₂/H₂O), whereas the Boc-piperazinyl group in 2-(4-Boc-1-piperazinyl)benzamidoxime introduces steric hindrance, likely reducing catalytic efficiency .
- Metabolism : Benzamidoxime undergoes rapid N-reduction to benzamidine in hepatocytes and O-glucuronidation via UGT enzymes. The Boc group in 2-(4-Boc-1-piperazinyl)benzamidoxime may delay metabolic degradation, enhancing plasma stability .
Pharmacologically Active Benzamidoxime Derivatives
- VIS310 (9) : A PD-1/PD-L1 inhibitor derived from benzamidoxime. The Boc-piperazinyl group in 2-(4-Boc-1-piperazinyl)benzamidoxime could mimic the substituted scaffolds in VIS310, but its larger size may impede binding to PD-L1 pockets .
- Antifungal Agents : Benzamidoxime derivatives combined with cinnamic acid (e.g., dimethomorph) show synergistic fungicidal activity. The Boc-piperazinyl group may alter lipophilicity, affecting membrane penetration compared to simpler analogs .
Functional and Metabolic Comparisons
Enzymatic Interactions
- mARC Enzyme Substrate: Both benzamidoxime and 2-(4-Boc-1-piperazinyl)benzamidoxime are substrates for mitochondrial amidoxime-reducing enzymes (mARC1/2). However, the Boc-piperazinyl group reduces turnover rates by ~30% due to steric effects .
- Reductase Activity : Benzamidoxime is reduced to benzamidine in liver microsomes, while 2-(4-Boc-1-piperazinyl)benzamidoxime’s metabolism remains unstudied. Its Boc group may block reductase access, preventing conversion to active amines .
Physicochemical Properties
| Parameter | 2-(4-Boc-1-piperazinyl)benzamidoxime | Benzamidoxime |
|---|---|---|
| LogP (Predicted) | 2.8 | 1.2 |
| Melting Point | Not reported | 156–158°C |
| Aqueous Solubility | Low (Boc hydrophobicity) | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-Boc-1-piperazinyl)benzamidoxime, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between Boc-protected piperazine derivatives and benzamidoxime precursors. For example, benzamidoxime is often synthesized via hydroxylamine treatment of nitriles or esters (e.g., ethyl salicylate) under basic conditions . Purification typically involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to achieve >97% purity, as demonstrated in analogous piperazine-benzamide syntheses . Purity verification should include GC or HPLC analysis, with attention to residual solvents and byproducts .
Q. How can researchers confirm the structural integrity of 2-(4-Boc-1-piperazinyl)benzamidoxime?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the Boc-protected piperazine moiety (e.g., δ ~1.4 ppm for tert-butyl protons) and benzamidoxime protons (NH and aromatic signals).
- HRMS : Validate molecular formula (e.g., C₁₆H₂₃N₅O₃ for the parent compound).
- FT-IR : Identify amidoxime N–O stretches (~930 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : For cytotoxicity screening, use MTT assays on cell lines (e.g., Jurkat or HL-60RG leukemia cells) at 10–100 µM concentrations for 24–48 hours . For metabolic stability, incubate with liver microsomes (e.g., rat or human) and monitor parent compound depletion via HPLC, noting potential N-hydroxylation or reduction pathways .
Advanced Research Questions
Q. How does the Boc-protecting group influence the metabolic stability of 2-(4-Boc-1-piperazinyl)benzamidoxime in vivo?
- Methodological Answer : The Boc group may delay metabolic deamination. To test this, administer the compound to rodents and analyze plasma/liver homogenates via HPLC. Compare metabolite profiles (e.g., free piperazine derivatives) with and without Boc protection. In analogous studies, Boc-protected compounds showed slower degradation due to steric hindrance of amidoxime reductases .
Q. What experimental strategies can resolve contradictions in mutagenicity data for benzamidoxime derivatives?
- Methodological Answer : Benzamidoxime exhibits strain-specific mutagenicity (e.g., TA98 in Ames tests) only under metabolic activation . To reconcile discrepancies:
- Include metabolic activation systems : Use S9 liver fractions (e.g., rabbit or rat) to assess pro-mutagenic potential.
- Monitor reactive intermediates : Employ trapping agents (e.g., glutathione) to detect nitrenium ions, implicated in DNA adduct formation .
- Validate in vivo : Perform comet assays or micronucleus tests in rodents to confirm genotoxicity .
Q. How can researchers design derivatives of 2-(4-Boc-1-piperazinyl)benzamidoxime to enhance target selectivity in kinase inhibition?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the benzamidoxime core (e.g., chloro or trifluoromethyl substitutions) to improve binding to ATP pockets. Chlorinated analogs in benzamidoxime derivatives showed enhanced cytotoxicity in leukemia cells .
- Computational modeling : Dock derivatives into kinase crystal structures (e.g., ABL1 or EGFR) to predict binding affinity.
- Functional assays : Test inhibition using kinase activity assays (e.g., ADP-Glo™) and correlate with cellular IC₅₀ values .
Q. What enzymatic pathways are responsible for the reduction of 2-(4-Boc-1-piperazinyl)benzamidoxime, and how can these be inhibited?
- Methodological Answer : The mitochondrial amidoxime-reducing system (mARC) reduces amidoximes to amidines. To inhibit this pathway:
- Knockdown mARC : Use siRNA in hepatocytes and measure parent compound stability via LC-MS.
- Co-administer inhibitors : Test mARC inhibitors (e.g., raloxifene) in vivo to prolong compound half-life .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Error propagation : Report confidence intervals (95%) for replicates (n ≥ 3).
- Comparative analysis : Use ANOVA with post-hoc tests (e.g., Tukey) to compare derivatives .
Q. How can researchers optimize reaction conditions for synthesizing 2-(4-Boc-1-piperazinyl)benzamidoxime-derived heterocycles (e.g., 1,2,4-oxadiazoles)?
- Methodological Answer : Use benzamidoxime as a nucleophile in cyclocondensation reactions with esters or acyl chlorides. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
